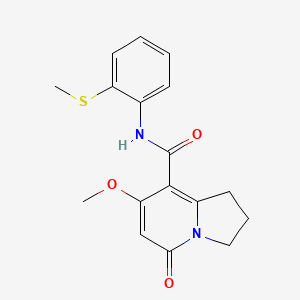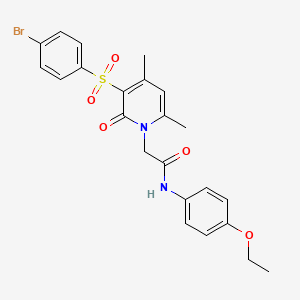![molecular formula C18H27N3O2 B2968996 3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2176124-47-1](/img/structure/B2968996.png)
3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The piperidine ring is attached to a dihydropyrimidinone group, which is a heterocyclic compound containing a pyrimidine ring. The presence of these functional groups suggests that this compound could have potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring and a dihydropyrimidinone group. The stereochemistry at the 1 and 4 positions of the piperidine ring could potentially have a significant impact on the compound’s biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperidine nitrogen could act as a nucleophile in reactions with electrophiles. The carbonyl group in the dihydropyrimidinone could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could increase the compound’s basicity, while the dihydropyrimidinone group could increase its polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is involved in the synthesis of polyamides containing uracil and adenine, which are useful in the development of materials with unique properties. Hattori and Kinoshita (1979) demonstrated its application in the synthesis of polyamides with molecular weights ranging from 1000 to 5000, highlighting its utility in polymer chemistry (Hattori & Kinoshita, 1979).
Crystallography and Molecular Structure
- In a study by Orozco et al. (2009), the compound was used to form a salt-type adduct with piperidine, which was then characterized through crystallography. This study provides insight into the molecular structure and hydrogen bonding patterns of such compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Medicinal Chemistry and Drug Design
- The compound plays a role in the synthesis of various pharmaceuticals. For instance, Desai et al. (2016) synthesized a series of derivatives with antimicrobial activity, indicating its potential in developing new antibacterial agents (Desai, Makwana, & Senta, 2016).
Advanced Chemical Synthesis
- The compound is involved in advanced chemical syntheses, such as the work by Feskov et al. (2019), who designed and synthesized isosteres of piperidine, piperazine, and morpholine. These studies are crucial for developing new chemical entities in drug discovery (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
Anti-Tumor and Anti-Angiogenic Activities
- Kambappa et al. (2017) synthesized derivatives of the compound and evaluated them for anti-angiogenic and DNA cleavage activities. These findings are significant for cancer research, particularly in exploring new treatments (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-2-4-16(5-3-14)18(23)20-10-7-15(8-11-20)12-21-13-19-9-6-17(21)22/h6,9,13-16H,2-5,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKJNYEZDYVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2968913.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)
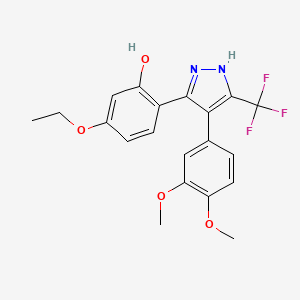
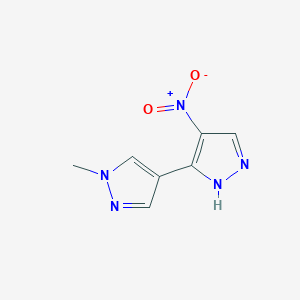


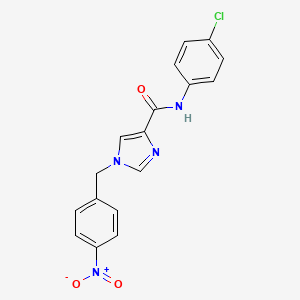
![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)
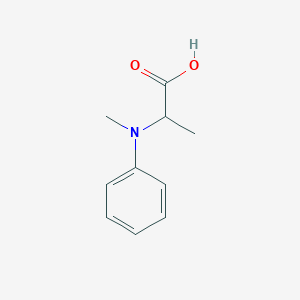
![6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide](/img/no-structure.png)

![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
